molecular formula C13H13NO3 B6748092 Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

Cat. No.: B6748092
M. Wt: 231.25 g/mol
InChI Key: YWDXJHCEEUYKQN-UHFFFAOYSA-N
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Description

Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to an indoline moiety. Its structure combines the strain of the cyclopropane ring with the aromaticity of the indoline system, making it a versatile intermediate in organic synthesis and drug discovery. The ester group at the 2-position enhances solubility and serves as a handle for further functionalization.

Properties

IUPAC Name

ethyl 2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXJHCEEUYKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves multi-component reactions. One common method includes the reaction of isatin with cyclopropane derivatives under specific conditions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of Brønsted acidic ionic liquids as catalysts in water reflux conditions has been reported .

Industrial Production Methods

Industrial production of spirocyclic compounds like ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate features a spirocyclic structure characterized by a cyclopropane ring fused to an indoline moiety. The molecular formula is C13H13NO3C_{13}H_{13}NO_3 with a molecular weight of approximately 231.25 g/mol. This unique configuration contributes to its distinct chemical reactivity and biological activity.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex spirocyclic compounds. Its unique structure allows for the development of new synthetic methodologies that can enhance reaction yields and selectivity.

Case Study: Synthesis of Spirocyclic Derivatives

Recent studies have demonstrated its utility in multi-component reactions leading to the formation of various spirocyclic derivatives, which are valuable in medicinal chemistry for their biological activities .

Medicinal Chemistry

This compound has shown promising biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HeLa20.89
A-54916.48
DU-14514.79

These results suggest that while it is less potent than standard chemotherapeutics like doxorubicin, it possesses significant anticancer potential worthy of further investigation .

Antimicrobial Activity

Preliminary studies indicate that this compound may enhance the efficacy of existing antibiotics, suggesting its potential as an adjuvant in combination therapies against pathogenic bacteria .

Biological Studies

This compound is used to investigate enzyme interactions, particularly its inhibitory effects on O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis . Understanding these interactions can provide insights into its pharmacodynamics and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that spirocyclic compounds can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Variations

Spirocyclic compounds vary in ring size, substituents, and stereochemistry, leading to distinct physicochemical and biological properties. Key structural analogs include:

Table 1: Structural Comparison of Spirooxindole Derivatives
Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate Cyclopropane-indoline Ethyl ester 231.25 Synthetic intermediate, drug precursor
Ethyl 1'-acetyl-3-nitro-2'-oxospiro[cyclopentane-1,3'-indoline]-2-carboxylate Cyclopentane-indoline Acetyl, nitro 347.12 High enantiomeric excess (64% ee)
Ethyl 3-(4-methoxyphenyl)-5′-nitro-2′-oxospiro[cyclopropane-1,3′-indoline]-2-carboxylate Cyclopropane-indoline 4-Methoxyphenyl, nitro 370.14 Improved solubility (polar group)
Ethyl 3-(4-chlorophenyl)-2-fluoro-1'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate Cyclopropane-indoline 4-Chlorophenyl, fluoro, methyl 313.7 Enhanced metabolic stability
3-Amino-2'-oxospiro[benzo[c]pyrano[3,2-a]phenazine-1,3'-indoline]-2-carboxylate Benzopyrano-phenazine-indoline Amino, carboxylate ~450 (estimated) Anticancer/antimicrobial activity

Key Observations :

  • Ring Size : Cyclopentane-fused analogs (e.g., 3d/4d) exhibit higher steric bulk and diastereomeric ratios (>20:1 in 3a/4a) compared to cyclopropane derivatives, influencing stereoselectivity in synthesis .
  • Substituent Effects : Nitro groups (e.g., 3c, 3f) enhance reactivity for further functionalization, while fluorine (e.g., 98a) improves metabolic stability and bioavailability . Methoxy groups (e.g., 3c) increase polarity and solubility .
Table 2: Stereochemical Data of Selected Compounds
Compound Name Diastereomer Ratio (dr) Enantiomeric Excess (ee) Synthesis Yield Reference
Ethyl 1'-acetyl-3-nitro-2'-oxospiro[cyclopentane-1,3'-indoline]-2-carboxylate >20:1 (3a/4a) 64% ee (4d) 20%
Ethyl 3-(4-chlorophenyl)-2-fluoro-...cyclopropane-1,3'-indoline]-2-carboxylate 53:36:7:4 N/A Moderate
Racemic-(1R,2R)-ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate Racemic N/A High

Biological Activity

Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by a cyclopropane ring fused to an indoline moiety. This arrangement contributes to its three-dimensional conformation, which can influence its interaction with biological targets. The molecular weight of the compound is approximately 231.25 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit various enzymes, potentially modulating cellular processes involved in disease progression.

Enzyme Inhibition

One of the notable mechanisms involves the inhibition of O-acetylserine sulfhydrylase (OASS), which plays a crucial role in cysteine biosynthesis. Studies have shown that compounds structurally similar to this compound exhibit significant inhibitory activity against OASS isoforms .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have been conducted using various human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and DU-145 (prostate cancer). The MTT assay results indicated that this compound can induce cytotoxic effects on these cancer cells.

CompoundHeLa IC50 (µM)A-549 IC50 (µM)DU-145 IC50 (µM)
This compound20.8916.4814.79
Doxorubicin (control)1.772.571.32

These results suggest that while this compound shows less potency than doxorubicin, it still possesses significant anticancer activity worthy of further investigation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may act as a potential adjuvant in combination therapies against pathogenic bacteria, enhancing the efficacy of existing antibiotics .

Research Applications

The unique structure of this compound makes it a valuable scaffold in drug design and synthesis. Its application extends beyond medicinal chemistry into synthetic organic chemistry, where it serves as a building block for more complex molecules .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-component reactions (MCRs) involving isatin derivatives and cyclopropane precursors. Key methods include:

  • Catalytic cyclopropanation : Using H₃PMo₁₂O₄₀/Hyd-SBA-15 as a hybrid catalyst under solvent-free conditions, achieving high yields (83–89%) and short reaction times .
  • Asymmetric synthesis : Raney nickel-mediated hydrogenation of β-nitro spiroindoles in anhydrous ethanol, yielding enantiomerically pure derivatives (e.g., (1R,2R,3R,6S)-configured products) .
  • Green chemistry principles : Solvent-free cyclization or polar aprotic solvents (e.g., DMF) at elevated temperatures to minimize side reactions . Critical parameters: Catalyst choice, solvent polarity, and temperature control diastereoselectivity and purity.

Q. How does this compound exhibit cytotoxicity across cancer cell lines, and how should researchers interpret contradictory IC₅₀ values?

Cytotoxicity varies significantly by cell line:

Cell LineIC₅₀ (µM)Toxicity Level
MCF-715Low
HeLa25Moderate
A54930High
Contradictions arise from differences in apoptotic pathway activation (e.g., mitochondrial vs. caspase-dependent mechanisms) and membrane permeability. Researchers should validate assays using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) and control for cell-specific metabolic profiles .

Advanced Research Questions

Q. What strategies enhance the enantioselective synthesis of this compound derivatives, and how do stereochemical configurations affect biological activity?

  • Chiral catalysts : Employing Cinchona alkaloid-derived catalysts or transition-metal complexes (e.g., Pd or Ru) to control spirocenter stereochemistry .
  • CSP-HPLC analysis : Using 90:10 n-Hex/IPA mobile phases at 40°C to resolve enantiomers (e.g., (1R,2R) vs. (1R,2S) configurations), which exhibit distinct IC₅₀ values in cytotoxicity assays .
  • Structure-activity relationship (SAR) : The (1R,2R) configuration shows 3-fold higher activity against MCF-7 cells than (1R,2S), likely due to improved target binding (e.g., tubulin or kinase inhibition) .

Q. How can researchers resolve discrepancies in the antimicrobial activity of this compound when used alone vs. in combination with antibiotics?

Synergistic effects with colistin reduce MIC values against Gram-negative bacteria:

Bacterial StrainMIC (µg/mL) AloneMIC with Colistin
E. coli164
Salmonella Typhimurium82
Discrepancies arise from compound-specific efflux pump inhibition or membrane destabilization. Researchers should:
  • Perform checkerboard assays to quantify synergy (FIC index ≤ 0.5 indicates potentiation).
  • Use transcriptomics to identify upregulated resistance genes in "indifferent" strains (e.g., Klebsiella pneumoniae) .

Q. What mechanistic insights explain the neuroprotective potential of this compound, and how can in vitro models be optimized for validation?

Proposed mechanisms:

  • Nrf2 pathway activation : The spirocyclopropane moiety enhances nuclear translocation of Nrf2, upregulating antioxidant genes (e.g., HO-1) in neuronal cells.
  • Mitochondrial protection : Reduces ROS production by stabilizing Complex I activity (IC₅₀ = 12 µM in SH-SY5Y cells). Optimization strategies:
  • Use 3D neurospheroid models with amyloid-β or MPTP-induced stress.
  • Combine with siRNA knockdown of Nrf2 to confirm target specificity .

Methodological Recommendations

  • Data contradiction analysis : Compare cytotoxicity results across ≥3 cell lines and validate with proteomics (e.g., apoptosis marker quantification).
  • Stereochemical characterization : Always report enantiomeric excess (ee) via CSP-HPLC or NMR chiral shift reagents .
  • Scale-up synthesis : Transition from batch to continuous flow reactors for cyclopropanation steps to maintain >90% yield at >10 g scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

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